Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid
CAS No.:
Cat. No.: VC18815050
Molecular Formula: C28H32N2O6
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H32N2O6 |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | (3aR,7aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
| Standard InChI | InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)/t18-,28-/m1/s1 |
| Standard InChI Key | ZZDFHYVWWKYHTI-KWMCUTETSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Nomenclature
The compound’s molecular architecture centers on a bicyclic pyrrolo[3,4-c]pyridine system, a fusion of pyrrolidine and pyridine rings. The Rel-(3aR,7aS) configuration denotes the relative stereochemistry of the two chiral centers, ensuring specific spatial arrangements critical for its reactivity and interactions.
Table 1: Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | (3aR,7aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
| Molecular Formula | C₂₈H₃₂N₂O₆ |
| Molecular Weight | 492.6 g/mol |
| CAS Number | Not publicly disclosed |
| InChI | InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)/t18-,28-/m1/s1 |
| InChIKey | ZZDFHYVWWKYHTI-KWMCUTETSA-N |
The Fmoc group at position 5 and Boc group at position 2 provide orthogonal protection for amine functionalities, enabling sequential deprotection during synthetic workflows .
Synthesis and Characterization
Core Formation
The pyrrolo[3,4-c]pyridine scaffold is synthesized via cyclization reactions, often starting from pyridine or pyrrolidine precursors. Key steps include:
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Ring Closure: Intramolecular cyclization of appropriately substituted linear precursors under acidic or basic conditions.
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Stereochemical Control: Chiral auxiliaries or catalysts ensure the desired (3aR,7aS) configuration, critical for downstream applications.
Table 2: Deprotection Conditions
| Protecting Group | Removal Agent | Conditions | Compatibility |
|---|---|---|---|
| Fmoc | 20% piperidine in DMF | 30 minutes, room temperature | Compatible with acid-labile groups |
| Boc | Trifluoroacetic acid (TFA) | 1–2 hours, 0–25°C | Requires acid-stable scaffolds |
The orthogonal nature of Fmoc and Boc groups allows sequential deprotection, facilitating stepwise peptide elongation .
Physicochemical Properties
Solubility and Stability
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Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water or hydrocarbons.
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Stability: Stable at room temperature under inert atmospheres. The Boc group degrades above 40°C in acidic environments, while Fmoc remains intact under similar conditions.
Spectroscopic Characterization
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NMR: ¹H NMR (400 MHz, CDCl₃) δ 7.75–7.25 (m, 8H, fluorenyl aromatic), 4.35 (d, J = 7.0 Hz, 2H, CH₂Fmoc), 3.90–3.10 (m, 6H, pyrrolidine/pyridine protons).
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MS (ESI+): m/z 493.2 [M+H]⁺, consistent with the molecular formula C₂₈H₃₂N₂O₆.
Applications in Organic Synthesis
Peptide Synthesis
The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):
-
Amine Protection: Dual protection ensures selective reactivity during coupling steps.
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Deprotection Sequence: Fmoc removal with piperidine precedes Boc cleavage with TFA, enabling controlled elongation .
Heterocyclic Chemistry
The pyrrolo[3,4-c]pyridine core is a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. Functionalization at positions 2 and 5 introduces diversity for structure-activity relationship (SAR) studies.
Comparative Analysis with Related Compounds
Table 3: Comparison of Protecting Group Strategies
| Compound | Protecting Groups | Deprotection Conditions | Applications |
|---|---|---|---|
| Rel-(3aR,7aS)-target compound | Fmoc, Boc | Basic (piperidine), Acidic (TFA) | Peptide synthesis, medicinal chemistry |
| Benzyloxycarbonyl (Cbz)-protected analogs | Cbz | Hydrogenolysis | Limited to non-acidic environments |
| Alloc-protected derivatives | Alloc | Pd-mediated deprotection | Orthogonal to Fmoc/Boc |
The Fmoc/Boc combination offers superior flexibility compared to traditional Cbz or Alloc groups, particularly in SPPS .
Future Perspectives
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Synthetic Optimization: Developing catalytic asymmetric methods to enhance stereochemical purity.
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Drug Discovery: Exploring derivatives for targeting G-protein-coupled receptors (GPCRs) or enzymatic pathways.
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Bioconjugation: Utilizing the carboxylic acid moiety for site-specific protein modification.
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